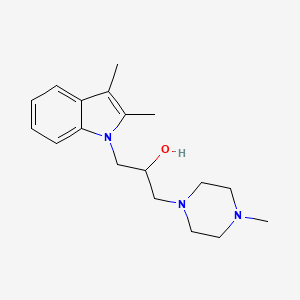

1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol

Description

This compound, with the CAS number 801228-18-2, features a 2,3-dimethylindole core linked via a propan-2-ol bridge to a 4-methylpiperazine moiety . Its structure combines an aromatic indole system, known for interactions with biological targets (e.g., receptors or enzymes), and a 4-methylpiperazine group, which may enhance solubility and pharmacokinetic properties. Synonyms include 1H-Indole-1-ethanol, 2,3-dimethyl-α-(1-piperazinylmethyl) and 1-(2,3-Dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol .

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14-15(2)21(18-7-5-4-6-17(14)18)13-16(22)12-20-10-8-19(3)9-11-20/h4-7,16,22H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCXXVFGZPWVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCN(CC3)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333213 | |

| Record name | 1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

539806-81-0 | |

| Record name | 1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be further functionalized to introduce the 2,3-dimethyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: It may be used in the development of new pharmaceuticals due to its biological activity.

Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2,3-dimethylindole and 4-methylpiperazine groups. Comparisons with similar molecules reveal how substituent variations influence activity:

Key Observations :

- Indole Substituents: The 2,3-dimethyl groups in the target compound may enhance steric hindrance compared to methoxy or methoxymethyl groups in –3. Methoxy groups (e.g., in –3) are associated with improved adrenoceptor binding, suggesting that substituent polarity influences target affinity .

- The 2-(2-methoxyphenoxy)ethylamino group in –3 introduces additional aromaticity and hydrogen-bonding capacity, correlating with antiarrhythmic activity .

Physicochemical Properties

- Solubility : The 4-methylpiperazine group may improve aqueous solubility relative to morpholine () but reduce it compared to polar triazole derivatives ().

- Stability : The dimethylindole core likely enhances metabolic stability compared to methoxy-substituted indoles, which are prone to demethylation .

Biological Activity

1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole moiety, known for its diverse pharmacological properties, and a piperazine group, which enhances its biological interactions. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C16H22N4O, with a molecular weight of approximately 302.38 g/mol. The structural configuration includes a dimethyl-substituted indole ring and a piperazine ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O |

| Molecular Weight | 302.38 g/mol |

| IUPAC Name | This compound |

| InChI Key | UYLXAOWKYOSUMQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various cellular pathways:

Serotonin and Norepinephrine Modulation : The compound acts as a modulator of serotonin (5-HT) and norepinephrine (NE) systems, which are crucial in mood regulation and anxiety responses. It has been shown to inhibit the reuptake of these neurotransmitters, potentially offering therapeutic benefits for depression and anxiety disorders .

Antimicrobial Activity : Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activity with low minimum inhibitory concentrations (MICs) .

Antimicrobial Studies

Research has demonstrated that derivatives similar to this compound possess significant antimicrobial effects. For instance:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Indole Derivative 3k | MRSA | < 1 |

| Indole Derivative 3b | Staphylococcus aureus | 3.90 |

These findings suggest potential applications in treating infections caused by resistant strains .

Cytotoxicity Studies

In addition to antimicrobial properties, the compound's cytotoxic effects have been examined in various cancer cell lines. The results indicate that certain analogs demonstrate significant antiproliferative activity against rapidly dividing cells:

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| A549 (Lung Cancer) | Indole Derivative X | < 10 |

| MCF7 (Breast Cancer) | Indole Derivative Y | < 15 |

These results highlight the potential for developing anticancer therapies based on this compound's structure .

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including those similar to this compound. The study focused on their antibacterial efficacy against drug-resistant pathogens and their cytotoxicity against cancer cells. The results indicated that modifications to the indole structure significantly impacted both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.